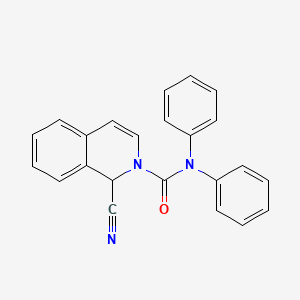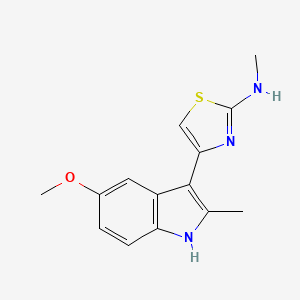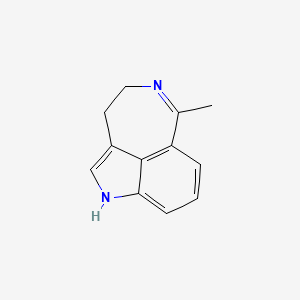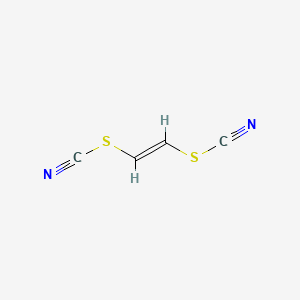
Vinylene bisthiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinylene bisthiocyanate can be synthesized through the reaction of vinylene carbonate with thiocyanate salts under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Vinylene carbonate and thiocyanate salts.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: The reaction is carried out at a controlled temperature, typically around 60-80°C, to facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Vinylene bisthiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Vinylene bisthiocyanate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and electrical conductivity.
Mécanisme D'action
The mechanism of action of vinylene bisthiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes this compound a valuable tool in chemical synthesis and modification of biomolecules.
Comparaison Avec Des Composés Similaires
Vinylene Carbonate: A related compound with a similar vinylene group but different functional groups.
Thienylene Vinylene Oligomers: Compounds with thiophene rings attached to a vinylene group, used in the synthesis of conductive polymers.
Uniqueness: Vinylene bisthiocyanate is unique due to the presence of two thiocyanate groups, which confer distinct reactivity and properties compared to other vinylene derivatives. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Propriétés
Numéro CAS |
14150-71-1 |
|---|---|
Formule moléculaire |
C4H2N2S2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
[(E)-2-thiocyanatoethenyl] thiocyanate |
InChI |
InChI=1S/C4H2N2S2/c5-3-7-1-2-8-4-6/h1-2H/b2-1+ |
Clé InChI |
MNCUCCJMXIWMJJ-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/SC#N)\SC#N |
SMILES canonique |
C(=CSC#N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


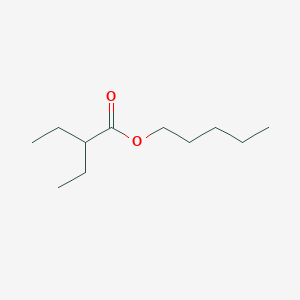
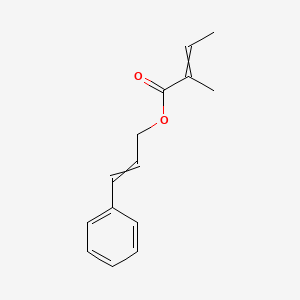
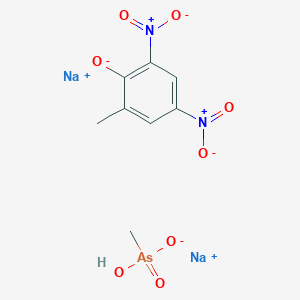
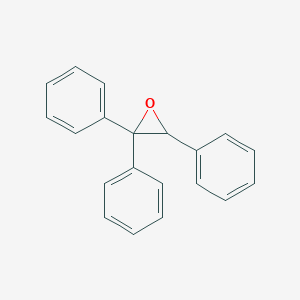
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
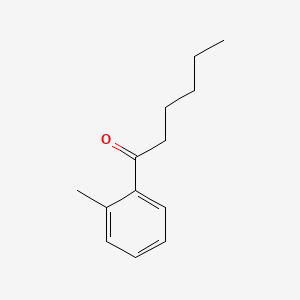
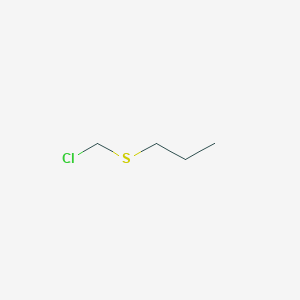


![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
